Phosphine oxide, dibutyl(methoxymethyl)-
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Overview
Description
Phosphine oxide, dibutyl(methoxymethyl)- is an organophosphorus compound with the molecular formula C9H21O2P. It is a member of the phosphine oxide family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom (P=O). This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, dibutyl(methoxymethyl)- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor. For example, dibutylphosphine can be oxidized using hydrogen peroxide or other oxidizing agents to yield the desired phosphine oxide . Another method involves the reaction of dibutylphosphine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group .
Industrial Production Methods
In industrial settings, the production of phosphine oxides often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ catalysts to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, dibutyl(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of phosphine oxides can regenerate the corresponding phosphines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3).
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Regeneration of dibutylphosphine.
Substitution: Formation of various substituted phosphine oxides.
Scientific Research Applications
Phosphine oxide, dibutyl(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine oxide, dibutyl(methoxymethyl)- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can form stable complexes with transition metals, facilitating various chemical transformations. Additionally, the methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Phosphine oxide, dibutyl(methoxymethyl)- can be compared with other similar compounds such as:
(Methoxymethyl)diphenylphosphine oxide: Similar in structure but with phenyl groups instead of butyl groups.
Dimethylphosphine oxide: Lacks the methoxymethyl group and has different reactivity.
Triphenylphosphine oxide: Contains three phenyl groups and is widely used in organic synthesis
The uniqueness of phosphine oxide, dibutyl(methoxymethyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other phosphine oxides.
Properties
CAS No. |
61748-73-0 |
---|---|
Molecular Formula |
C10H23O2P |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-[butyl(methoxymethyl)phosphoryl]butane |
InChI |
InChI=1S/C10H23O2P/c1-4-6-8-13(11,10-12-3)9-7-5-2/h4-10H2,1-3H3 |
InChI Key |
SVAOTOSPZWARNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)COC |
Origin of Product |
United States |
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